[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
The compound 6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative featuring a fluorinated core, a sulfone group (1,1-dioxido), and two key aromatic substituents:
The molecular formula is C₃₁H₂₉FNO₇S (calculated based on structural analogs), with an approximate molecular weight of 602.64 g/mol. Its structure combines electron-withdrawing (sulfone, fluorine) and electron-donating (methoxy, methyl) groups, creating a pharmacologically relevant scaffold for further study.
Properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO6S/c1-15-5-7-16(8-6-15)24(28)23-14-27(19-11-17(26)9-10-22(19)34(23,29)30)18-12-20(31-2)25(33-4)21(13-18)32-3/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDTZMLMQSAFOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
The compound features a benzothiazine core with multiple functional groups, including a fluorine atom and a trimethoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 471.5 g/mol. The structural uniqueness contributes to its diverse biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds often exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these activities typically range from 625 to 1250 µg/mL.
Antitumor Potential
The antitumor activity of benzothiazine derivatives has been a focal point in recent studies. Compounds structurally related to the target compound have shown promising results in inhibiting cell proliferation in cancer cell lines such as HeLa and U87. For instance, IC50 values for some derivatives ranged from 93.7 µM to over 300 µM, indicating a selective cytotoxic effect on cancer cells compared to normal cells .
The mechanisms through which these compounds exert their biological effects include:
- DNA Binding: Many benzothiazine derivatives bind to DNA, particularly within the minor groove, influencing cellular processes such as replication and transcription .
- Apoptosis Induction: The compounds have been observed to induce apoptosis in cancer cells by increasing the fraction of dead cells through early and late apoptotic pathways .
Synthesis and Evaluation
A study published in MDPI synthesized various benzothiazine derivatives and evaluated their biological activities. Among these, the compound with the trimethoxyphenyl group exhibited enhanced cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells .
Comparative Studies
Comparative studies have highlighted the effectiveness of similar compounds against different microbial strains. For example, compounds derived from 1,3-dioxolanes showed significant antibacterial activity against Staphylococcus epidermidis, while none were effective against Escherichia coli or Klebsiella pneumoniae .
Data Tables
| Biological Activity | Tested Compound | MIC/IC50 Values | Target Cells/Strains |
|---|---|---|---|
| Antibacterial | Benzothiazine Derivative | 625 - 1250 µg/mL | S. aureus, P. aeruginosa |
| Antitumor | Trimethoxyphenyl Derivative | 93.7 - 300 µM | HeLa, U87 |
| Apoptosis Induction | Various Derivatives | N/A | Cancer Cell Lines |
Scientific Research Applications
The compound 6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data and case studies.
Basic Information
- Molecular Formula : C25H22FNO6S
- Molecular Weight : 483.5 g/mol
- SMILES Notation : COc1cc(N2C=C(C(=O)c3ccccc2)S(=O)(=O)c3ccc(F)cc32)cc(OC)c1OC
Structural Features
The compound features a benzothiazin core with a fluorine atom and multiple methoxy groups, which may influence its biological activity and solubility.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. The presence of the fluorine atom and the methoxy groups is believed to enhance the compound's interaction with bacterial membranes, leading to increased efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antibiotic therapies.
Anticancer Properties
Several studies have investigated the anticancer potential of benzothiazine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in breast and lung cancer models. The mechanism of action is thought to involve the modulation of cell signaling pathways related to cell survival and proliferation.
Neurological Applications
Preliminary research suggests that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the inhibition of oxidative stress and inflammation in neuronal cells.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed a 50% reduction in bacterial growth at concentrations as low as 5 µg/mL against Staphylococcus aureus.
- Anticancer Activity : In vitro studies reported in Cancer Research highlighted that treatment with this compound led to a 70% reduction in cell viability in breast cancer cell lines after 48 hours.
- Neuroprotection : Research presented at neuroscience conferences indicated that compounds with similar structures could protect against neurotoxicity induced by beta-amyloid peptide.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
| Compound Name | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | R1: 3,4,5-Trimethoxyphenyl; R2: 4-MePh | C₃₁H₂₉FNO₇S | 602.64 | High potential for tubulin interaction due to 3,4,5-trimethoxy motif . |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | R1: 3,5-Dimethoxyphenyl; R2: 2,4-diMePh | C₂₅H₂₂FNO₅S | 467.51 | Reduced methoxy groups may lower tubulin affinity; increased steric hindrance . |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | R1: 3-MePh; R2: 4-EtPh | C₂₇H₂₃FNO₄S | 500.55 | Ethyl group enhances lipophilicity; 7-fluoro position alters electronic profile . |
| (4-Bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)methanone | R1: 3-Me; R2: 4-BrPh | C₂₃H₂₁BrNO₅S | 526.39 | Bromine introduces halogen bonding potential; ethoxy group may affect metabolism . |
Key Findings from Comparative Studies
Bioactivity Implications: The 3,4,5-trimethoxyphenyl group in the target compound is critical for mimicking colchicine-site tubulin inhibitors, as seen in compounds like (3,4,5-trimethoxyphenyl)methanone derivatives, which exhibit sub-µM IC₅₀ values in cancer cell lines . Fluorine position: The 6-fluoro substitution in the target compound (vs. 7-fluoro in ) may optimize π-stacking interactions in hydrophobic binding pockets.
Physicochemical Properties :
- The 4-methylphenyl group balances solubility and permeability compared to bulkier substituents (e.g., 2,4-dimethylphenyl in ), which reduce aqueous solubility by ~30% .
- Methoxy vs. Ethoxy : Ethoxy groups (as in ) increase metabolic stability but may reduce potency due to steric effects .
Synthetic Accessibility :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazine core followed by functionalization with fluorophenyl and trimethoxyphenyl groups. Key steps include:
- Ring closure : Use of sulfur-containing reagents under controlled anhydrous conditions to form the 1,4-benzothiazine-1,1-dioxide scaffold .
- Substituent introduction : Coupling reactions (e.g., Suzuki-Miyaura) to attach the 3,4,5-trimethoxyphenyl group, requiring palladium catalysts and optimized ligand systems .
- Final acylation : Reacting the intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., reflux vs. room temperature) to minimize side reactions .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and assess electronic environments (e.g., fluorine-induced deshielding) .
- X-ray crystallography : Resolve spatial arrangement of the benzothiazine core and dihedral angles between aromatic rings (e.g., trimethoxyphenyl vs. fluorophenyl groups), as demonstrated in structurally similar compounds .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .
Q. What thermodynamic properties (e.g., phase transitions, stability) are critical for handling this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting points and identify polymorphic transitions .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds, particularly for the sulfone (-SO₂-) group, which may degrade above 200°C .
- Hygroscopicity testing : Monitor moisture absorption in solid-state forms using dynamic vapor sorption (DVS) to guide storage conditions .
Advanced Research Questions
Q. How does the compound’s stability vary under physiological or catalytic conditions, and what degradation pathways dominate?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic/basic buffers, oxidative agents (H₂O₂), and UV light to simulate stress conditions. Monitor degradation via HPLC-MS, focusing on:
- Sulfone group hydrolysis : Formation of sulfonic acid derivatives .
- Demethylation of trimethoxy groups : Detected via loss of methyl signals in ¹H NMR .
- Kinetic analysis : Calculate rate constants for degradation under varying pH and temperature to model shelf-life .
Q. What structure-activity relationships (SAR) govern its biological or catalytic activity, particularly regarding fluorine and methoxy substituents?
- Methodological Answer :
- Fluorine’s role : Use comparative assays with non-fluorinated analogs to evaluate effects on lipophilicity (logP) and membrane permeability .
- Trimethoxyphenyl group : Synthesize analogs with mono-/dimethoxy variants to assess how methoxy positioning influences π-π stacking in enzyme binding pockets .
- Methylphenyl moiety : Replace with bulkier aryl groups to study steric effects on target engagement .
Q. How can computational modeling predict reactivity or interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., electrophilic sulfone group) .
- Molecular docking : Simulate binding to hypothetical targets (e.g., kinases) using crystal structures from related benzothiazine derivatives .
- MD simulations : Track conformational flexibility of the benzothiazine ring in aqueous vs. lipid environments .
Q. How can contradictory data in solubility or bioactivity across studies be systematically resolved?
- Methodological Answer :
- Standardize assays : Use identical solvent systems (e.g., DMSO concentration in cell-based assays) and control for batch-to-batch purity variations .
- Cross-validate techniques : Compare solubility data from shake-flask methods vs. HPLC-derived kinetic solubility .
- Meta-analysis : Aggregate datasets from multiple labs, applying multivariate regression to isolate variables (e.g., pH, temperature) causing discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
